molecular formula C10H14N4O B1518168 N-(pyrazin-2-yl)piperidine-4-carboxamide CAS No. 1156753-74-0

N-(pyrazin-2-yl)piperidine-4-carboxamide

Cat. No.: B1518168
CAS No.: 1156753-74-0
M. Wt: 206.24 g/mol
InChI Key: NIKIYFNVBTVJLQ-UHFFFAOYSA-N
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Description

N-(Pyrazin-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxamide scaffold. This structure serves as a versatile pharmacophore due to its ability to interact with diverse biological targets. It has been explored in anticancer, anti-infective, and anti-inflammatory research, with modifications to its core structure significantly altering its pharmacological profile .

Properties

IUPAC Name

N-pyrazin-2-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h5-8,11H,1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKIYFNVBTVJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Pyrazin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H14N4O
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 1156753-74-0

The compound features a piperidine ring, a pyrazine ring, and a carboxamide functional group, allowing for diverse chemical interactions. Its unique structural framework contributes to its potential therapeutic applications.

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory pathways and neurological functions, suggesting its potential as a therapeutic agent for conditions such as inflammation and neurodegenerative diseases .

Biological Activity Spectrum

The biological activity of this compound has been explored in various contexts. Notable activities include:

  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from damage, potentially offering benefits in neurodegenerative diseases .
  • Antitumor Activity : Some studies suggest that this compound may possess antitumor properties, particularly through mechanisms involving apoptosis activation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been investigated to optimize its biological efficacy. Variations in the piperidine and pyrazine moieties have been shown to influence potency against specific biological targets. For instance, modifications that enhance binding affinity to kinases have been noted to improve inhibitory effects on cancer cell proliferation .

Case Study 1: CHK1 Inhibition

A study focused on the optimization of CHK1 inhibitors identified derivatives similar to this compound as promising candidates. These compounds showed selective inhibition of CHK1 with low micromolar potency, indicating their potential role in cancer therapy .

Case Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, this compound was administered to assess its protective effects on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and inflammation markers, supporting its potential use in treating neurodegenerative disorders .

Summary of Findings

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokines
NeuroprotectionReduction of oxidative stress-induced damage
Antitumor activityInduction of apoptosis
CHK1 inhibitionSelective kinase inhibition

Scientific Research Applications

Cardiovascular Health

Research indicates that compounds similar to N-(pyrazin-2-yl)piperidine-4-carboxamide can act as HDL cholesterol stimulants , which may be beneficial in treating conditions like dyslipidemia and arteriosclerosis. These compounds have shown potential in enhancing HDL cholesterol levels, thereby contributing to cardiovascular health .

Cancer Therapy

N-(pyrazin-2-yl)piperidine derivatives have been investigated for their antitumor properties . For instance, compounds derived from this scaffold have been evaluated as selective inhibitors of protein kinase B (Akt), which plays a crucial role in cancer cell survival and proliferation. Certain derivatives demonstrated significant inhibition of tumor growth in preclinical models, suggesting their potential as anticancer agents .

Inhibition of Protein Kinases

The compound has been studied for its ability to inhibit key signaling pathways involved in cancer progression. Specifically, N-(pyrazin-2-yl)piperidine derivatives have shown promise as inhibitors of CHK1 and CHK2 kinases, which are critical in the DNA damage response and cell cycle regulation. The structural modifications that enhance selectivity and potency against these kinases have been thoroughly investigated .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of N-(pyrazin-2-yl)piperidine derivatives against various pathogens, including Mycobacterium tuberculosis. Some derivatives exhibited promising activity, indicating their potential use in treating infectious diseases .

Neurological Applications

There is emerging evidence that certain derivatives may serve as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease. This suggests that this compound could be a candidate for developing new treatments for these conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(pyrazin-2-yl)piperidine derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the piperidine ring and the pyrazine moiety can significantly affect their biological activity and selectivity towards specific targets .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Cardiovascular HealthHDL cholesterol stimulation
Cancer TherapyInhibition of protein kinase B (Akt)
Antimicrobial ActivityActivity against Mycobacterium tuberculosis
Neurological DisordersM4 receptor antagonism

Comparison with Similar Compounds

Comparison with Structural Analogs

Linker Variations: Carboxamide vs. Sulfonamide

The nature of the linker between the pyrazine and aryl moieties critically influences biological activity. In N-(pyrazin-2-yl)benzenesulfonamides (), replacing the carboxamide linker with a sulfonamide group retained antitubercular activity (MIC = 6.25 µg/mL against M. tuberculosis). However, sulfonamide derivatives with amino substituents were excluded due to folate pathway inhibition, a mechanism distinct from carboxamide-based compounds.

Table 1: Linker Comparison
Compound Class Linker Type Key Activity Mechanism Notes Evidence ID
N-(Pyrazin-2-yl)benzamides Carboxamide Antimicrobial No folate pathway inhibition
N-(Pyrazin-2-yl)benzenesulfonamides Sulfonamide Antitubercular (MIC = 6.25 µg/mL) Folate pathway inhibition

Substituent Effects on Anticancer Activity

For example, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide () incorporates a pyridinyl-pyrimidinyl substituent, conferring dual antiangiogenic and DNA cleavage activity. This compound outperformed simpler analogs in tumor suppression, suggesting that extended aromatic systems improve target engagement (e.g., VEGF or DNA topoisomerases) .

Antiviral and Anti-Inflammatory Derivatives

Substituents like fluorobenzyl or trifluoromethyl groups enhance target selectivity. N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () showed promise as a SARS-CoV-2 inhibitor, likely due to hydrophobic interactions with viral proteases. Similarly, 1-ethyl-N-(4-methoxy-2-(trifluoromethyl)benzyl)piperidine-4-carboxamide () demonstrated dual inhibition of soluble epoxide hydrolase (sEH) and phosphodiesterase-4, key targets in inflammatory diseases .

Table 2: Substituent-Driven Activity
Compound Structure Key Substituent Biological Activity Target Evidence ID
N-(4-Fluorobenzyl)-[...]piperidine-4-carboxamide Fluorobenzyl SARS-CoV-2 inhibition Viral proteases
1-Ethyl-N-(4-methoxy-2-(trifluoromethyl)benzyl)... Trifluoromethyl, Methoxy Anti-inflammatory sEH, PDE4

Pharmacokinetic Optimization

Bulky substituents like isopropoxy or benzyl groups improve metabolic stability. N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide () achieved 97.9% yield with enhanced solubility, attributed to the isopropoxy group’s hydrophilicity. Conversely, tert-butyl substituents (e.g., N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide , ) may reduce membrane permeability due to steric hindrance .

Multitarget Inhibition

Piperidine-4-carboxamide derivatives with sulfonyl groups, such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (), inhibit multiple pain pathways (e.g., COX-2, sodium channels). This multitarget action contrasts with CHEMBL2392714 (), a selective sEH inhibitor, illustrating the scaffold’s adaptability for polypharmacology vs. specificity .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(pyrazin-2-yl)piperidine-4-carboxamide typically involves the following key steps:

One reported derivative, N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide, is synthesized by reacting a pyrazin-2-ylpiperidine intermediate with propargyl amine or its equivalent, indicating the modular nature of the synthesis where functional groups can be introduced stepwise.

Representative Synthesis Example

A typical synthetic sequence for related compounds involves:

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution 2,6-Dichloropyrazine + amine/alcohol, K2CO3, DMF, RT Substituted pyrazine intermediate
2 Miyaura borylation Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, microwave Boronate ester intermediate
3 Suzuki coupling Boronate ester + substituted benzaldehyde, Pd catalyst, base, microwave Pyrazinyl-substituted benzaldehyde
4 Knoevenagel condensation Benzaldehyde + thiazolidine-2,4-dione, piperidine, acetic acid, toluene, microwave Benzylidene-thiazolidine-2,4-dione analogues

Though this example focuses on analogues, it illustrates the synthetic techniques applicable to preparing this compound derivatives.

Analytical Data and Research Findings

4.1. Structural Confirmation

  • Molecular formula: C13H16N4O
  • Molecular weight: 244.29 g/mol
  • IUPAC Name: this compound
  • Standard InChI and SMILES strings confirm the molecular structure.

4.2. Potency and Activity Correlation

The presence of the pyrazin-2-yl group enhances biological activity, especially in kinase inhibition, as shown in related compounds where pyrazine substitution improved inhibitory potency by up to two orders of magnitude.

Comparative Data on Pyrazinyl Substituted Compounds

Compound ID Substituent (R1) Substituent (R3) Pim-1 IC50 (µM) Pim-2 IC50 (µM) Pim-3 IC50 (µM)
5a OH Pyrazine 0.0009 0.0094 0.0010
5b OH Pyrazine derivative 0.0036 0.0143 0.0012
5d OH –O(CH2)2NMe2 <0.0005 0.0022 <0.0005
5i H –NH(CH2)2NMe2 <0.0005 0.0057 0.0006

Note: These data illustrate the impact of pyrazine substitution on kinase inhibition potency, relevant for designing this compound analogues.

Summary of Preparation Methods

Preparation Aspect Description
Starting materials Piperidine derivatives, 2,6-dichloropyrazine, amines/alcohols
Key reactions Nucleophilic substitution, Suzuki coupling, Knoevenagel condensation
Catalysts and reagents PdCl2(dppf), bases (K2CO3, NaH), microwave irradiation
Solvents DMF, 1,4-dioxane, THF, toluene
Analytical confirmation Molecular formula, mass spectrometry, NMR, InChI, SMILES
Biological relevance Enhanced kinase inhibition with pyrazinyl substitution

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReaction TypeReagents/ConditionsPurpose
1Carboxylic Acid ActivationEDC, HOBt, DMF, RT, 12hGenerate reactive intermediate
2Amide CouplingPiperidine-4-carboxamide, DIPEA, 50°CForm target amide bond

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Characterization relies on NMR, IR, and Mass Spectrometry :

  • ¹H/¹³C NMR : Confirms proton environments (e.g., pyrazine aromatic signals at δ 8.3–8.9 ppm) and piperidine ring conformation .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₃N₅O: 236.1145) .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic Peaks/BandsStructural Insight
¹H NMRδ 3.2–3.8 ppm (piperidine CH₂)Ring conformation and substitution
IR1650 cm⁻¹ (amide I band)Confirms amide linkage

(Advanced) How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line differences) or target selectivity . Methodological solutions include:

  • Dose-response curves to establish IC₅₀ consistency.
  • Binding assays (e.g., SPR or ITC) to quantify affinity for specific targets .
  • Mutagenesis studies to validate interaction sites on proteins .

Q. Example Workflow :

Replicate assays in standardized conditions (pH, temperature).

Cross-validate using orthogonal techniques (e.g., enzymatic vs. cellular assays).

(Advanced) What strategies optimize reaction yields during multi-step synthesis?

Stepwise optimization is critical:

  • Solvent Selection : Use DMF for coupling efficiency but switch to EtOAc for purification to avoid byproducts .
  • Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) to improve coupling yields .
  • Intermediate Monitoring : Use TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to track reaction progress .

Q. Table 3: Yield Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature50–60°C (amide coupling)Increases by 15%
Catalyst Loading1.2 eq EDC, 0.5 eq HOBtReduces racemization

(Advanced) How is crystallographic data refined using SHELX software for structural validation?

SHELXL is widely used for small-molecule refinement :

  • Data Input : Merge high-resolution (≤1.2 Å) X-ray diffraction datasets.
  • Twinning Analysis : Apply twin laws (e.g., -h, -k, l) if mosaicity exceeds 0.5° .
  • R-factor Targets : Aim for R₁ < 0.05 and wR₂ < 0.12 for accuracy .

Q. Table 4: SHELXL Refinement Workflow

StepCommand/ParameterOutcome
Data IntegrationSHELXS (XPREP)Space group determination
RefinementSHELXL (TWIN, BASF)Model anisotropic displacement

(Basic) What are common chemical reactions involving this compound?

The compound undergoes:

  • Amide Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield pyrazine-2-carboxylic acid and piperidine derivatives .
  • Heterocycle Functionalization : Electrophilic substitution on the pyrazine ring (e.g., bromination at position 5) .

(Advanced) How is target engagement validated in cellular assays?

Use biotinylated probes or fluorescent tags to track cellular uptake and binding:

  • Pull-down Assays : Incubate with lysates and detect bound targets via Western blot .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon ligand binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(pyrazin-2-yl)piperidine-4-carboxamide
Reactant of Route 2
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N-(pyrazin-2-yl)piperidine-4-carboxamide

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